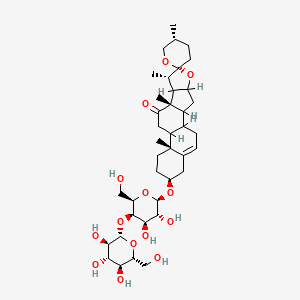

Kingianoside A

Description

Kingianoside A is a steroidal saponin primarily isolated from Polygonatum kingianum, a plant widely used in traditional medicine. Structurally, it features a spirostanol-type aglycone core linked to two glucose residues via glycosidic bonds. Its molecular formula is $ C{39}H{62}O_{13} $, with a molecular ion [M + H]$^+$ at m/z 753.4019 observed in UPLC-Q/TOF-MS analysis . Key fragmentation patterns include sequential losses of glucose units, yielding ions at m/z 591.3532 (loss of one glucose) and m/z 429.4036 (loss of two glucoses), confirming its diglycosidic structure . Pharmacologically, this compound exhibits notable anti-HIV activity, as demonstrated in studies using RAW 264.7 macrophage cell lines .

Properties

CAS No. |

145854-03-1 |

|---|---|

Molecular Formula |

C39H60O14 |

Molecular Weight |

752.9 g/mol |

IUPAC Name |

(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |

InChI |

InChI=1S/C39H60O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h5,17-18,20-26,28-36,40-41,43-47H,6-16H2,1-4H3/t17-,18+,20+,21?,22?,23?,24?,25-,26-,28?,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39-/m1/s1 |

InChI Key |

QMLSDFSTEVPHTD-AFRKZWMQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Kingianoside A can be isolated from the fresh rhizomes of Polygonatum kingianum through a series of chromatographic techniques. The process involves macroporous resin, silica-gel, and octadecyl silica (ODS) silica-gel column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) . The compound is obtained as a white amorphous powder and its structure is confirmed through detailed spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectra .

Chemical Reactions Analysis

Current Knowledge Gap

The provided search results focus on general chemical reaction optimization, transition state analysis, and reagent calculation methods but do not mention Kingianoside A or its derivatives. For example:

-

Controlled cleavage of covalent bonds and multistep cascade reactions are discussed in biological contexts , but no direct link to glycosides like this compound is established.

-

Kinetic modeling and Design of Experiments (DoE) are highlighted for reaction optimization , but these frameworks apply broadly and lack compound-specific insights.

Potential Research Avenues

To analyze the chemical reactions of This compound , the following approaches could be explored:

-

Structural Analysis :

-

This compound is a glycoside, likely containing a sugar moiety attached to a bioactive aglycone. Reaction mechanisms may involve cleavage of glycosidic bonds under acidic/basic conditions or enzymatic catalysis.

-

Hydrolysis reactions (e.g., acid-catalyzed or β-glucosidase-mediated) could liberate the aglycone, which may undergo further transformations (e.g., oxidation, alkylation).

-

-

Biochemical Interactions :

-

Potential redox reactions or conjugation with cellular targets (e.g., proteins, nucleic acids).

-

Stability under physiological conditions (pH, temperature, enzymatic activity).

-

-

Synthesis and Modification :

Methodological Recommendations

To systematically study This compound , consider:

-

Kinetic studies : Use techniques like chirped-pulse millimeter-wave spectroscopy to identify transition states in its reactions.

-

Reagent tables and stoichiometry : Apply methods from organic chemistry labs6 to optimize reaction conditions (e.g., solvent, catalysts, temperature).

-

Physical modeling : Leverage rate laws and mass-action principles to predict reaction pathways.

Limitations of Current Data

The absence of This compound in the provided sources underscores the need to consult specialized databases (e.g., SciFinder, Reaxys) or recent publications in phytochemistry or medicinal chemistry. Additionally, experimental studies (e.g., NMR spectroscopy, LC-MS) would be critical to map its reactivity.

Scientific Research Applications

Kingianoside A has been studied for its potential biological activities. It is known to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities . In traditional Chinese medicine, Polygonatum kingianum, the source of this compound, is used as a tonic remedy for lung troubles and ringworm . The compound’s unique structure and biological activities make it a valuable subject for further research in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Kingianoside A involves its interaction with specific molecular targets and pathways. As a spirostanol saponin, it is believed to modulate cellular signaling pathways and exert its effects through interactions with cell membrane components and receptors . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural-Activity Relationships: The anti-HIV activity of this compound/C may stem from their diglucosyl motif, warranting synthetic studies to test this hypothesis.

- Methodological Advances : UPLC-Q/TOF-MS and PCA are critical for differentiating saponins, but NMR data are needed to resolve stereochemical ambiguities (absent in current evidence).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.